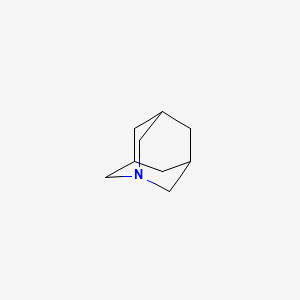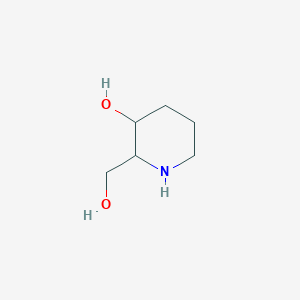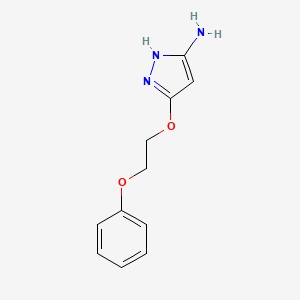
1-Azaadamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azaadamantane is a unique organic compound characterized by its tricyclic structure. It is composed of three interconnected rings, forming a rigid and compact framework. The molecular formula for this compound is C9H15N, and it has a molecular weight of 137.22 g/mol
Vorbereitungsmethoden
The synthesis of 1-Azaadamantane typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of cyclopentadiene with a suitable nitrogen-containing reagent under specific conditions to form the tricyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
1-Azaadamantane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Azaadamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its rigid structure makes it an ideal candidate for studying steric effects and molecular interactions.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of 1-Azaadamantane involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid tricyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
1-Azaadamantane can be compared to other tricyclic compounds, such as tricyclo(3.3.1.1(3,7))decane and adamantane.
Tricyclo(3.3.1.1(3,7))decane: This compound has a similar tricyclic structure but lacks the nitrogen atom present in this compound.
Adamantane: Another tricyclic compound, adamantane, is known for its use in antiviral drugs.
The uniqueness of this compound lies in its nitrogen-containing tricyclic structure, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
281-27-6 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
1-azatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H15N/c1-7-2-9-3-8(1)5-10(4-7)6-9/h7-9H,1-6H2 |
InChI-Schlüssel |
WENISBCJPGSITQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CN(C2)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-5-methyl-4,5-dihydropyrazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B8791444.png)


![N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]ethanamine](/img/structure/B8791466.png)

![[4-(Methylamino)phenyl]acetic acid](/img/structure/B8791486.png)



![N-[(3-methylphenyl)carbamoyl]valine](/img/structure/B8791515.png)
